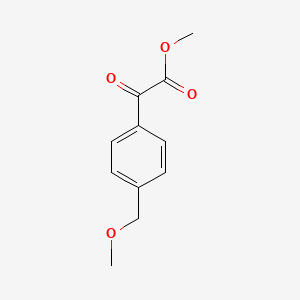

(4-Methoxymethylphenyl)oxoacetic acid methyl ester

Description

“(4-Methoxymethylphenyl)oxoacetic acid methyl ester” is a methyl ester derivative of oxoacetic acid substituted with a 4-methoxymethylphenyl group. For instance:

- Methyl 2-(4-methoxyphenyl)-2-oxoacetate (hypothetical analog) would consist of a phenyl ring with a methoxymethyl substituent at the para position, linked to an oxoacetic acid methyl ester moiety.

- Similar compounds like 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-but-2-enoic acid methyl ester (compound 12d in ) share structural motifs, including methoxy-substituted aromatic rings and ester functionalities .

The compound’s reactivity and stability may align with trends observed in related esters, such as susceptibility to hydrolysis under acidic or basic conditions (e.g., methyl oxoacetate esters hydrolyzing to oxoacetic acids, as noted in ) .

Properties

IUPAC Name |

methyl 2-[4-(methoxymethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-7-8-3-5-9(6-4-8)10(12)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLRSHSURWYXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Methoxymethylphenyl)oxoacetic acid methyl ester can be achieved through various synthetic routes. One common method involves the esterification of (4-Methoxymethylphenyl)oxoacetic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

(4-Methoxymethylphenyl)oxoacetic acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Methoxymethylphenyl)oxoacetic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxymethylphenyl)oxoacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Melting Points :

- Para-substituted methoxyphenyl derivatives (e.g., 12d, mp 94–96°C) exhibit higher melting points than meta-substituted analogs (12e, mp 90–92°C), likely due to enhanced crystallinity from symmetrical substitution .

- Chloro-substituted derivatives (e.g., 12g, mp 109–111°C) show even higher melting points, attributed to stronger intermolecular dipole interactions .

Ethyl esters (e.g., ) exhibit lower molecular weights compared to methyl esters but may display altered hydrolysis kinetics .

Synthetic vs. Natural Sources :

- Synthetic phenyl derivatives () show moderate yields (26–48%), while indole-based analogs are often isolated from natural sources (e.g., marine sponges) with unspecified yields .

Reactivity and Stability

- Hydrolysis Sensitivity : Methyl oxoacetate esters (e.g., DMOG in ) hydrolyze to oxoacetic acids under aqueous conditions, a trend likely applicable to This compound .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in 12g) may slow ester hydrolysis compared to electron-donating methoxy groups .

Biological Activity

(4-Methoxymethylphenyl)oxoacetic acid methyl ester, also known by its chemical structure and various identifiers, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly enzymes involved in metabolic pathways. Its structural similarity to other bioactive compounds suggests potential inhibitory effects on cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This interaction could modulate inflammatory responses and pain pathways.

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures to this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial in mediating inflammation and pain.

2. Cytotoxicity

Studies on related compounds have shown varying levels of cytotoxicity against different cell lines. For instance, methyl esters of amino acids have demonstrated selective toxicity towards certain myeloid cells, suggesting that this compound may also exhibit selective cytotoxic effects depending on the cellular context.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Cytotoxicity | Selective toxicity towards myeloid cells | |

| Enzyme Interaction | Potential modulation of metabolic pathways |

Case Study Examples

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of structurally similar compounds in animal models. Results indicated a significant reduction in inflammation markers when administered prior to inflammatory stimuli.

- Cytotoxicity Assessment : A series of experiments tested the cytotoxic effects of various methyl esters on human cancer cell lines. The results showed that certain derivatives led to increased apoptosis in cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methoxymethylphenyl)oxoacetic acid methyl ester, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Acylation of 4-methoxymethylphenyl derivatives with oxoacetic acid precursors. For example, reacting benzoyl chloride analogs with sodium cyanide and methanol under controlled pH (6–8) to form the ester moiety .

- Route 2 : Multi-step synthesis involving etherification of intermediates. For instance, coupling 2-methoxybenzoic acid with ethylene glycol under acidic conditions, followed by sequential etherification and esterification steps .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., H₂SO₄ vs. p-TsOH) and solvent polarity to improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the ester carbonyl (δ ~170–175 ppm) and methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃). Compare with reference data for oxoacetic acid derivatives .

- IR : Identify ester C=O stretching (~1740 cm) and aryl-O-CH₃ vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Hydrolysis of the ester group is a primary degradation pathway, forming (4-Methoxymethylphenyl)oxoacetic acid .

- Store in airtight containers under inert gas (N₂/Ar) at −20°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields reported in esterification reactions for this compound?

- Methodology :

- Investigate competing side reactions (e.g., transesterification, hydrolysis) using kinetic studies. For example, track byproduct formation via -NMR or LC-MS when varying methanol/water ratios .

- Use computational chemistry (DFT) to model transition states and identify steric/electronic barriers in the acylation step .

- Compare activation energies for alternative pathways (e.g., nucleophilic acyl substitution vs. cyanide-mediated mechanisms) .

Q. How can hydrolysis pathways of this ester be controlled to selectively produce desired intermediates?

- Methodology :

- Acidic Hydrolysis : Use HCl (1–2 M) in THF/water (1:1) at 50°C to favor oxoacetic acid formation. Monitor via -NMR for disappearance of the methyl ester peak (δ ~3.7 ppm) .

- Enzymatic Hydrolysis : Screen lipases (e.g., Candida antarctica) in biphasic systems (hexane/buffer) to achieve enantioselective cleavage .

- Controlled Conditions : Adjust pH (basic vs. acidic) and solvent polarity to suppress unwanted side products like decarboxylated derivatives .

Q. What strategies resolve discrepancies in computational vs. experimental thermochemical data for this compound?

- Methodology :

- Validate computational models (e.g., Gaussian, DFT-B3LYP) by comparing calculated enthalpy of formation (ΔfH) with experimental bomb calorimetry data. Address discrepancies via basis-set augmentation or solvent effect corrections .

- Use gas-phase electron diffraction (GED) or X-ray crystallography to refine molecular geometry inputs for simulations .

Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform Hammett analysis by synthesizing analogs with substituents of varying σ values on the phenyl ring. Compare reaction rates (e.g., with amines or thiols) to quantify electronic effects .

- Study steric effects using bulky nucleophiles (e.g., tert-butylamine) and analyze transition states via DFT .

Data Analysis and Experimental Design

Q. How can researchers design experiments to distinguish between tautomeric forms of the oxoacetic acid moiety?

- Methodology :

- Use -NMR to detect keto-enol tautomerism. The keto form shows a carbonyl carbon at δ ~200 ppm, while the enol form exhibits conjugated doublets (δ ~90–100 ppm) .

- Variable-temperature NMR (VT-NMR) to observe equilibrium shifts. Lower temperatures stabilize the keto form due to intramolecular hydrogen bonding .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

- Methodology :

- Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading). Use response surface methodology (RSM) to optimize parameters .

- Perform ANOVA on yield data from ≥3 independent batches to assess significance of variability sources (e.g., purity of starting materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.